molecular formula C7H11ClN2O3 B6219438 5-(2-aminopropan-2-yl)-1,2-oxazole-3-carboxylic acid hydrochloride CAS No. 2751611-43-3

5-(2-aminopropan-2-yl)-1,2-oxazole-3-carboxylic acid hydrochloride

Cat. No. B6219438
CAS RN: 2751611-43-3
M. Wt: 206.6
InChI Key:
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Description

The compound “3-(2-aminopropan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride” seems to be similar to the one you’re asking about . It’s a powder with a molecular weight of 205.64 .


Molecular Structure Analysis

The molecular structure of “3-(2-aminopropan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride” is given by the InChI code 1S/C7H11N3O2.ClH/c1-7(2,8)5-3-4(6(11)12)9-10-5;/h3H,8H2,1-2H3,(H,9,10)(H,11,12);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-aminopropan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride” include a molecular weight of 205.64, a storage temperature at room temperature, and it comes in a powder form .

Safety and Hazards

The safety information for “3-(2-aminopropan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride” includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-aminopropan-2-yl)-1,2-oxazole-3-carboxylic acid hydrochloride involves the reaction of 2-amino-2-methylpropanol with ethyl 2-bromoacetate to form ethyl 2-(2-amino-2-methylpropyl)oxazole-3-carboxylate, which is then hydrolyzed to yield the target compound.", "Starting Materials": [ "2-amino-2-methylpropanol", "ethyl 2-bromoacetate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: React 2-amino-2-methylpropanol with ethyl 2-bromoacetate in the presence of sodium hydroxide and water to form ethyl 2-(2-amino-2-methylpropyl)oxazole-3-carboxylate.", "Step 2: Hydrolyze ethyl 2-(2-amino-2-methylpropyl)oxazole-3-carboxylate with hydrochloric acid to yield 5-(2-aminopropan-2-yl)-1,2-oxazole-3-carboxylic acid.", "Step 3: Convert 5-(2-aminopropan-2-yl)-1,2-oxazole-3-carboxylic acid to its hydrochloride salt by reacting with hydrochloric acid in ethyl acetate." ] }

CAS RN

2751611-43-3

Molecular Formula

C7H11ClN2O3

Molecular Weight

206.6

Purity

95

Origin of Product

United States

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